molecular formula C19H22ClN3O3 B5444234 4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5444234
M. Wt: 375.8 g/mol
InChI Key: RPWNQIWXUAOBTI-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine core is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-chlorophenyl group.

    Introduction of 3,4-Dimethoxyphenyl Group: The final step involves the reaction of the intermediate compound with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)piperazine: Lacks the 3,4-dimethoxyphenyl group.

    N-(3,4-dimethoxyphenyl)piperazine: Lacks the 3-chlorophenyl group.

    4-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Contains a bromine atom instead of chlorine.

Uniqueness

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-17-7-6-15(13-18(17)26-2)21-19(24)23-10-8-22(9-11-23)16-5-3-4-14(20)12-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWNQIWXUAOBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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